Cas no 174-79-8 (2,6-Dioxaspiro[3.3]heptane)

2,6-Dioxaspiro[3.3]heptane is a spirocyclic ether compound characterized by its unique bicyclic structure, featuring two oxygen atoms in a 1,3-dioxolane ring fused to a cyclopropane moiety. This compact, rigid framework imparts high stability and low steric hindrance, making it a valuable building block in organic synthesis and pharmaceutical applications. Its strained ring system enhances reactivity in ring-opening polymerizations and cross-coupling reactions, while its oxygen-rich structure contributes to solubility in polar solvents. The compound’s symmetry and functional group compatibility further support its use in designing advanced materials, ligands, and bioactive molecules. Its well-defined geometry also facilitates precise molecular engineering in specialty chemical applications.
2,6-Dioxaspiro[3.3]heptane structure
2,6-Dioxaspiro[3.3]heptane structure
Product Name:2,6-Dioxaspiro[3.3]heptane
CAS No:174-79-8
MF:C5H8O2
MW:100.115821838379
MDL:MFCD01730191
CID:225448
PubChem ID:9089
Update Time:2025-06-07

2,6-Dioxaspiro[3.3]heptane Chemical and Physical Properties

Names and Identifiers

    • 2,5-DIMETHYL-2'-METHOXYBENZOPHENONE
    • 2,6-dioxaspiro<3,3>heptane
    • 2,6-Dioxa-spiro<3.3>heptan
    • dianhydropentaerythritol
    • 2,6-dioxaspiro[3.3]heptane
    • 2,6-Dioxaspiro[3.3]heptane - D6196
    • PS-9395
    • 2,6-Dioxaspiro[3.3]heptane, AldrichCPR
    • 2,6-DIOXASPIRO(3.3)HEPTANE
    • AM20020020
    • AB09876
    • SCHEMBL799418
    • 174-79-8
    • FT-0684552
    • DTXSID40169741
    • W-206073
    • MFCD01730191
    • 4046SYP4FC
    • BRN 0103147
    • UNII-4046SYP4FC
    • 2,6-Dioxa-spiro[3.3]heptane
    • AKOS015840970
    • Q27258280
    • SY318891
    • 4-19-00-00114 (Beilstein Handbook Reference)
    • DB-003245
    • DTXCID1092232
    • 2,6-Dioxaspiro[3.3]heptane
    • MDL: MFCD01730191
    • Inchi: 1S/C5H8O2/c1-5(2-6-1)3-7-4-5/h1-4H2
    • InChI Key: XQLZHIBLSSHZAL-UHFFFAOYSA-N
    • SMILES: O1CC2(COC2)C1

Computed Properties

  • Exact Mass: 100.05200
  • Monoisotopic Mass: 100.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 66.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 0.03320

2,6-Dioxaspiro[3.3]heptane Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dioxaspiro[3.3]heptane Pricemore >>

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abcr
AB304788-250 mg
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2,6-Dioxaspiro[3.3]heptane Production Method

2,6-Dioxaspiro[3.3]heptane Suppliers

Amadis Chemical Company Limited
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(CAS:174-79-8)2,6-Dioxaspiro[3.3]heptane
Order Number:A1002756
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:59
Price ($):728.0
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2,6-Dioxaspiro[3.3]heptane Related Literature

Additional information on 2,6-Dioxaspiro[3.3]heptane

Professional Introduction to 2,6-Dioxaspiro[3.3]heptane (CAS No. 174-79-8)

2,6-Dioxaspiro[3.3]heptane, identified by the Chemical Abstracts Service Number (CAS No.) 174-79-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This spirocyclic ether features a seven-membered ring system linked to an oxygen atom, which contributes to its distinctive reactivity and potential applications in drug design and synthesis.

The molecular structure of 2,6-Dioxaspiro[3.3]heptane consists of a spiro center connecting two oxygen-containing rings, creating a rigid framework that influences its chemical behavior. This architecture makes it an attractive scaffold for medicinal chemists seeking to develop novel bioactive molecules. The compound’s ability to engage in hydrogen bonding and its stability under various conditions further enhance its utility in synthetic chemistry.

In recent years, research on 2,6-Dioxaspiro[3.3]heptane has expanded into several promising areas. One notable application lies in the development of organocatalysts and ligands for asymmetric synthesis. The spirocyclic core provides a stable platform for designing molecules that can facilitate enantioselective reactions, which are crucial for producing chiral drugs with high therapeutic efficacy and minimal side effects. Studies have demonstrated its role in promoting catalytic cycles involving C-H activation and oxidation reactions, underscoring its versatility as a chemical intermediate.

Another emerging field where 2,6-Dioxaspiro[3.3]heptane is making strides is in polymer science. The compound’s oxygen-rich structure allows it to act as a monomer or cross-linking agent in the synthesis of polymeric materials with tailored properties. Researchers have explored its incorporation into biodegradable polymers and hydrogels, which are essential for drug delivery systems and tissue engineering applications. The spirocyclic motif enhances the mechanical strength and flexibility of these materials while maintaining biocompatibility.

The pharmaceutical industry has also shown interest in 2,6-Dioxaspiro[3.3]heptane as a potential lead compound for therapeutic agents. Its scaffold-like structure can be modified to target specific biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. Preliminary computational studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes like kinases and proteases, which are key players in disease progression. Further experimental validation is underway to explore these possibilities.

One of the most exciting developments in the study of 2,6-Dioxaspiro[3.3]heptane is its application in photodynamic therapy (PDT). The compound’s ability to absorb light at specific wavelengths enables it to generate reactive oxygen species (ROS) that can selectively destroy cancer cells. Researchers are investigating how modifications to the spirocyclic core can improve its photosensitizing properties while reducing toxicity to healthy tissues. This approach holds promise for treating localized malignancies with high precision.

The synthesis of 2,6-Dioxaspiro[3.3]heptane itself presents an intriguing challenge due to its strained ring system and oxygen-containing functionalities. Advances in synthetic methodologies have enabled more efficient routes to this compound, including transition-metal-catalyzed reactions and microwave-assisted processes. These innovations have not only improved yield but also opened doors for exploring more complex derivatives with enhanced functionalities.

In conclusion, 2,6-Dioxaspiro[3.3]heptane (CAS No. 174-79-8) represents a versatile and multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable for developing organocatalysts, functional polymers, and therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of innovation in chemical biology and materials science.

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Amadis Chemical Company Limited
(CAS:174-79-8)2,6-Dioxaspiro[3.3]heptane
A1002756
Purity:99%
Quantity:1g
Price ($):728.0
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